![molecular formula C15H15NO6 B11163330 beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- CAS No. 307525-72-0](/img/structure/B11163330.png)
beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-
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Overview
Description
Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-: is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-7-yl with beta-Alanine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H13N2O4
- Molecular Weight : 248.23 g/mol
- Chemical Structure : The compound features a beta-alanine structure combined with an acetyl group and a 4-methyl-2-oxo-2H-benzopyran moiety, contributing to its unique properties.
Biological Activities
Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- exhibits a range of biological activities characteristic of coumarin derivatives:
- Antimicrobial Activity : Research indicates that coumarins can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticoagulant Properties : Like many coumarin derivatives, it may possess blood-thinning effects, relevant for cardiovascular health.
Pharmaceutical Applications
The pharmaceutical potential of Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- can be summarized as follows:
Application Area | Description |
---|---|
Antimicrobial Agents | Development of new antibiotics targeting resistant strains of bacteria. |
Anti-inflammatory Drugs | Formulation of treatments for chronic inflammatory conditions. |
Cardiovascular Medications | Exploration as a novel anticoagulant to prevent thrombosis. |
Synthesis and Modification
The synthesis of Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- typically involves multi-step organic reactions. The general synthetic route includes:
- Reaction of 4-methyl-2-oxo-2H-benzopyran with beta-alanine under controlled conditions.
- Use of catalysts to enhance reaction efficiency and yield.
This synthetic pathway allows for modifications that can lead to derivatives with enhanced biological activity or novel properties.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-benzopyran-7-yl)oxy]acetyl]- against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of the compound demonstrated that it could reduce cytokine levels in vitro. This finding supports its application in developing treatments for inflammatory diseases such as rheumatoid arthritis .
Case Study 3: Cardiovascular Health
A pharmacokinetic study evaluated the anticoagulant effects of this compound in animal models. The results showed a significant reduction in clot formation, indicating its potential for use in cardiovascular therapies .
Mechanism of Action
The mechanism of action of beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of bacterial DNA gyrase, modulation of inflammatory pathways, and interaction with metabolic enzymes .
Comparison with Similar Compounds
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Another coumarin derivative with similar biological activities.
4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid: Known for its use in biochemical assays.
Uniqueness: Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to interact with various biological targets makes it a versatile compound in scientific research .
Biological Activity
Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- is a synthetic compound that incorporates elements of beta-alanine and coumarin derivatives. This compound has garnered interest due to its potential biological activity, particularly in relation to metabolic processes and therapeutic applications.
Molecular Formula
The molecular formula of the compound is C20H25NO5, indicating a complex structure that includes both an amino acid component (beta-alanine) and a coumarin moiety.
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 360.18056 | 184.1 |
[M+Na]+ | 382.16250 | 195.0 |
[M+NH4]+ | 377.20710 | 190.2 |
[M+K]+ | 398.13644 | 189.8 |
[M-H]- | 358.16600 | 188.5 |
Metabolic Effects
Research indicates that beta-alanine supplementation can significantly influence metabolic pathways in cells. Specifically, it has been shown to suppress both basal and peak extracellular acidification rate (ECAR), which is indicative of reduced aerobic glycolysis. Concurrently, there is an increase in glucose transporter 1 (GLUT1) expression, suggesting enhanced glucose uptake mechanisms .
Cellular Impact
Beta-alanine treatment has been associated with:
- Reduced Cell Migration and Proliferation : This effect occurs without cytotoxicity, suggesting a potential role in cancer therapy by inhibiting tumor growth .
- Increased Sensitivity to Chemotherapeutics : Notably, beta-alanine has been shown to enhance the sensitivity of malignant cells to doxorubicin, indicating its potential as a co-therapeutic agent .
Exercise Performance Enhancement
Beta-alanine is well-known for its ergogenic effects during high-intensity exercise:
- Increased Muscle Carnosine Levels : Supplementation elevates muscle carnosine concentrations, which buffers hydrogen ions during intense exercise, thereby delaying fatigue .
- Improved Performance Metrics : Meta-analysis of multiple studies indicates a median improvement of approximately 2.85% in exercise performance measures when supplemented with beta-alanine compared to placebo .
Safety Profile
While beta-alanine supplementation may cause transient paresthesia at doses exceeding 800 mg, this side effect is generally mild and can be managed through controlled dosing strategies . No significant adverse effects have been reported in the literature related to its use.
Study on Exercise Capacity
A comprehensive study involving recreational athletes demonstrated that those supplementing with beta-alanine showed marked improvements in performance during exercises lasting between 60 to 240 seconds. The results highlighted not only enhanced endurance but also improved recovery times post-exercise .
Cancer Research Implications
Another investigation into the cellular effects of beta-alanine revealed its potential role in reducing cell migration in various cancer cell lines, suggesting that it could serve as an adjunctive treatment option alongside conventional therapies .
Properties
CAS No. |
307525-72-0 |
---|---|
Molecular Formula |
C15H15NO6 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
3-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H15NO6/c1-9-6-15(20)22-12-7-10(2-3-11(9)12)21-8-13(17)16-5-4-14(18)19/h2-3,6-7H,4-5,8H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
BPYDGLYIEFWRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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